An In-depth Technical Guide to 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (CAS No. 874774-41-1)
An In-depth Technical Guide to 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid (CAS No. 874774-41-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid, a fluorinated anthranilic acid derivative of significant interest in medicinal chemistry and materials science. While extensive peer-reviewed literature on this specific molecule is emerging, this document synthesizes available data, discusses plausible synthetic strategies based on established organic chemistry principles, and explores its potential applications by drawing parallels with structurally related compounds.
Core Molecular Attributes
2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by an anthranilic acid core, which is further functionalized with a bromine atom and a trifluoromethoxy group. The unique combination of these functional groups imparts specific physicochemical properties that are highly desirable in the design of novel bioactive molecules and advanced materials.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 874774-41-1 | , |
| Molecular Formula | C₈H₅BrF₃NO₃ | |
| Molecular Weight | 300.03 g/mol | |
| Canonical SMILES | C1=C(C(=C(C=C1C(=O)O)N)Br)OC(F)(F)F | |
| InChI Key | YWJCFOKQJJDHEH-UHFFFAOYSA-N |
Strategic Importance in Research and Development
The trifluoromethoxy (-OCF₃) group is of growing importance in medicinal chemistry. It is often considered a "super-halogen" due to its high lipophilicity and electronegativity, which can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Anthranilic acid derivatives, on the other hand, are known pharmacophores present in a variety of clinically used drugs.[3] The strategic placement of a bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.
Proposed Synthetic Strategies
Caption: Proposed general synthetic workflow.
Step-by-Step Methodologies (Hypothetical Protocols):
Protocol 1: From a Trifluoromethoxy-substituted Aniline
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Starting Material: 3-(Trifluoromethoxy)aniline.
-
Bromination: Electrophilic bromination of the aniline derivative. The directing effects of the amino and trifluoromethoxy groups would need to be carefully considered to achieve the desired regioselectivity. The use of a protecting group for the amine may be necessary.
-
Carboxylation: Introduction of the carboxylic acid group. This could potentially be achieved through ortho-lithiation followed by quenching with carbon dioxide. The bromine atom may also direct this reaction.
-
Deprotection (if applicable): Removal of the amine protecting group to yield the final product.
Protocol 2: From a Substituted Benzoic Acid
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Starting Material: 3-Amino-5-hydroxybenzoic acid.
-
Trifluoromethylation: Conversion of the hydroxyl group to a trifluoromethoxy group. This is a challenging transformation that often requires specialized reagents.[2]
-
Bromination: Introduction of the bromine atom at the 2-position. The amino and carboxylic acid groups will influence the regioselectivity of this step.
Causality Behind Experimental Choices:
The choice of synthetic route would depend on the availability and cost of starting materials, as well as the desired scale of the synthesis. The reactivity and directing effects of the substituents on the aromatic ring are critical considerations at each step. For instance, the strong electron-withdrawing nature of the trifluoromethoxy group can deactivate the ring towards electrophilic substitution, potentially requiring harsh reaction conditions.[4]
Predicted Spectroscopic Characterization
Although experimental spectra for this specific compound are not widely published, its key spectroscopic features can be predicted based on the analysis of structurally similar molecules.[6][7][8][9]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons would appear as distinct signals in the downfield region (typically 7.0-8.5 ppm). The substitution pattern should result in two singlets or two doublets with a small meta-coupling constant. - The amine (-NH₂) and carboxylic acid (-COOH) protons would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. |
| ¹³C NMR | - The carbon atoms of the aromatic ring would resonate in the range of 110-150 ppm. - The trifluoromethoxy group would likely appear as a quartet due to coupling with the fluorine atoms. - The carbonyl carbon of the carboxylic acid would be observed further downfield (around 165-175 ppm). |
| IR Spectroscopy | - Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). - A broad O-H stretch for the carboxylic acid (typically 2500-3300 cm⁻¹). - A strong C=O stretching absorption for the carboxylic acid (around 1700 cm⁻¹). - C-F stretching bands for the trifluoromethoxy group (in the region of 1000-1300 cm⁻¹).[10] |
| Mass Spectrometry | - The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. - A characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks of approximately equal intensity) would be expected. |
Potential Applications in Drug Discovery and Materials Science
The structural motifs present in 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid suggest its potential utility in several areas of research and development.
5.1. Medicinal Chemistry
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Scaffold for Bioactive Molecules: As a substituted anthranilic acid, this compound can serve as a key building block for the synthesis of a wide range of heterocyclic systems and other complex organic molecules with potential therapeutic applications.[3]
-
Modulation of Pharmacokinetic Properties: The trifluoromethoxy group can be incorporated into drug candidates to enhance their metabolic stability and lipophilicity, which can lead to improved oral bioavailability and a longer duration of action.[11][12]
-
Enzyme Inhibition: Anthranilic acid derivatives have been explored as inhibitors of various enzymes. The specific substitution pattern of this molecule could lead to novel inhibitors with high potency and selectivity.
Caption: General signaling pathway where a derivative could act as an inhibitor.
5.2. Materials Science
-
Monomer for Specialty Polymers: The carboxylic acid and amino groups provide reactive sites for polymerization reactions. The incorporation of the trifluoromethoxy and bromo functionalities could lead to the development of polymers with enhanced thermal stability, chemical resistance, and unique optical or electronic properties.
-
Functional Dyes and Pigments: The chromophoric properties of the substituted benzene ring could be exploited in the synthesis of novel dyes and pigments with specific absorption and emission characteristics.
Safety and Handling
While a specific safety data sheet (SDS) for 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid is not widely available, based on the data for structurally similar compounds, it should be handled with care in a well-ventilated laboratory environment.[13] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid is a promising chemical entity with significant potential for application in drug discovery and materials science. While further research is needed to fully elucidate its properties and reactivity, the principles of organic synthesis and medicinal chemistry provide a strong foundation for its exploration. This guide has offered a comprehensive overview based on available data and established scientific principles, providing a valuable resource for researchers interested in this and related compounds.
References
-
Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. (2016). Angewandte Chemie International Edition, 55(39), 11726-11735. Available from: [Link]
- Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (2014). Journal of Fluorine Chemistry, 167, 66-84.
-
Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. (2015). Israel Journal of Chemistry, 55(11-12), 1221-1237. Available from: [Link]
- Diehl, G. L., Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
-
Tlili, A., Toulgoat, F., & Billard, T. (2016). Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. Angewandte Chemie International Edition, 55(39), 11726-11735. Available from: [Link]
- Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2022).
- Exploring 2-(Trifluoromethoxy)benzoic Acid: Properties and Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. (n.d.).
-
Schlosser, M. (2006). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 2, 13. Available from: [Link]
-
Novás, M., & Matos, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5489. Available from: [Link]
- Leitão, E. P. T., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 160-179.
- Human Metabolome Database. (2021). Showing metabocard for 4-(Trifluoromethyl)benzoic acid (HMDB0246315).
-
Novás, M., & Matos, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5489. Available from: [Link]
- Bilge, M. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.
- Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
-
Culf, A. S., et al. (2016). A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. Bioorganic & Medicinal Chemistry, 24(5), 945-953. Available from: [Link]
- Process for preparing 2-amino-5-bromobenzamide derivatives. (2010).
- Synquest Labs. (n.d.). 2-Amino-5-bromo-3-(trifluoromethyl)
- Xavier, T. S., & Joe, I. H. (2011). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development, 3(5), 1145-1153.
- Synthetic method of 2-trifluoromethyl benzamide. (2021).
- The preparation method of 2-bromo-5-fluorobenzotrifluoride. (2017).
-
Reagentia. (n.d.). 2-Amino-3-bromo-5-trifluoromethyl-benzoic acid. Retrieved from [Link]
- United States Patent. (2016).
-
SpectraBase. (n.d.). Benzoic acid, 2-amino-3-bromo-. Retrieved from [Link]
- ChemicalBook. (n.d.). 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum.
-
PubChem. (n.d.). 2-Amino-3-bromo-5-(trifluoromethoxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Amino-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid. (2001).
-
Xavier, T. S., & Joe, I. H. (2011). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(2), 332-337. Available from: [Link]
- Sigma-Aldrich. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoic acid.
- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Trifluoromethoxy-Substituted Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. ijtsrd.com [ijtsrd.com]
- 8. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR [m.chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. synquestlabs.com [synquestlabs.com]
